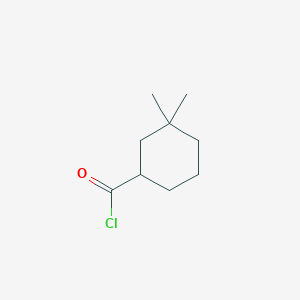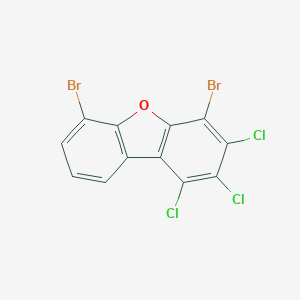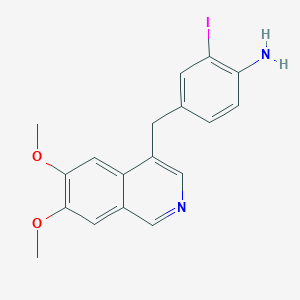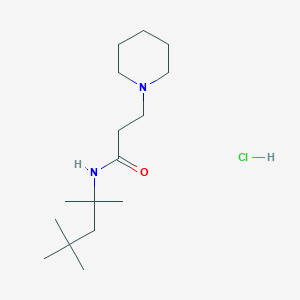
マルデポデクト
概要
説明
Mardepodect, also known by its developmental code name PF-2545920, is a drug developed by Pfizer for the treatment of schizophrenia. It acts as a phosphodiesterase inhibitor selective for the phosphodiesterase 10A subtype. The phosphodiesterase 10A enzyme is primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. This enzyme is crucial in regulating the activity of dopamine-sensitive medium spiny neurons in the striatum, which are targets of conventional antipsychotic drugs .
科学的研究の応用
Mardepodect has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound to study the behavior of phosphodiesterase inhibitors.
Biology: Investigated for its role in modulating neuronal activity and neurotransmitter release.
Medicine: Explored as a potential treatment for schizophrenia and Huntington’s disease. It has shown promise in preclinical models for its antipsychotic effects.
Industry: Utilized in the development of new phosphodiesterase inhibitors with improved efficacy and safety profiles
作用機序
マルデポデクトは、ホスホジエステラーゼ 10A 酵素を阻害することで効果を発揮します。この阻害により、脳内の環状アデノシン一リン酸 (cAMP) と環状グアノシン一リン酸 (cGMP) のレベルが上昇します。これらの環状ヌクレオチドは、ニューロンのシグナル伝達と神経伝達物質の放出を調節する上で重要な役割を果たしています。 マルデポデクトは、これらの経路を調節することで、ドーパミン感受性ニューロンの活動を正常化し、抗精神病作用を発揮すると考えられています .
類似化合物:
パパベリン: 動物モデルで抗精神病作用が知られている、古いホスホジエステラーゼ 10A 阻害剤。
キノリン誘導体: 様々な選択性と有効性を示す、キノリン系ホスホジエステラーゼ阻害剤。
マルデポデクトの独自性: マルデポデクトは、ホスホジエステラーゼ 10A サブタイプに対する高い選択性と、血脳関門を通過する能力を持つ点で際立っています。この選択性により、標的外作用の可能性が低くなり、治療の可能性が高まります。 さらに、マルデポデクトは前臨床モデルで有望な結果を示しており、開発中の最も進んだホスホジエステラーゼ 10A 阻害剤の1つとなっています .
将来の方向性
生化学分析
Biochemical Properties
Mardepodect interacts primarily with the PDE10A enzyme . The PDE10A enzyme is expressed mostly in the striatum, nucleus accumbens, and olfactory tubercle . Mardepodect’s interaction with PDE10A is highly selective, with an IC50 of 0.37 nM, and over 1000-fold selectivity over other phosphodiesterases .
Cellular Effects
Mardepodect influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic agents . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its inhibition of PDE10A .
Molecular Mechanism
Mardepodect exerts its effects at the molecular level primarily through its inhibition of PDE10A . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In the conditioned avoidance response assay (CAR), Mardepodect was found to be active with an ED50 of 1 mg/kg . Over time, administration of Mardepodect to mice caused a dose-dependent increase in striatal cGMP .
Dosage Effects in Animal Models
The effects of Mardepodect vary with different dosages in animal models . At a dosage of 1 mg/kg, Mardepodect was found to be effective in the CAR assay . The effects of higher doses have not been reported.
Metabolic Pathways
Mardepodect is involved in the cGMP signaling pathway, due to its inhibition of PDE10A . This could affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors have not been reported.
Transport and Distribution
Mardepodect can cross the blood-brain barrier , indicating that it is likely transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, have not been reported.
Subcellular Localization
The subcellular localization of Mardepodect and any effects on its activity or function have not been reported. Given its ability to cross the blood-brain barrier , it is likely that it is able to reach various compartments or organelles within cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mardepodect involves the formation of a quinoline derivative. The key steps include:
Formation of the pyrazole ring: This involves the reaction of a pyridine derivative with hydrazine to form the pyrazole ring.
Coupling with phenol: The pyrazole derivative is then coupled with a phenol derivative to form the phenoxymethyl group.
Formation of the quinoline ring: The final step involves the formation of the quinoline ring through a cyclization reaction.
Industrial Production Methods: Industrial production of mardepodect follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Types of Reactions:
Oxidation: Mardepodect can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction: Reduction of the quinoline ring results in dihydroquinoline derivatives.
Substitution: Substitution reactions yield various phenoxymethyl derivatives depending on the nucleophile used.
特性
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mardepodect [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mardepodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)










